molecular formula C10H12N2O3 B1386355 6-(Propylcarbamoyl)pyridine-2-carboxylic acid CAS No. 21855-17-4

6-(Propylcarbamoyl)pyridine-2-carboxylic acid

Cat. No.: B1386355
CAS No.: 21855-17-4
M. Wt: 208.21 g/mol
InChI Key: IZXMXLGRSWULDN-UHFFFAOYSA-N
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Description

6-(Propylcarbamoyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by a pyridine ring substituted with a propylcarbamoyl group at the 6-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-2,6-dicarboxylic acid.

    Amidation: The carboxylic acid group at the 6-position is converted to a propylcarbamoyl group through an amidation reaction. This can be achieved by reacting pyridine-2,6-dicarboxylic acid with propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Propylcarbamoyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-(Propylcarbamoyl)pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,6-dicarboxylic acid: The parent compound without the propylcarbamoyl group.

    Picolinic acid (2-pyridinecarboxylic acid): A monocarboxylic derivative of pyridine.

    Nicotinic acid (3-pyridinecarboxylic acid):

    Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer of pyridinecarboxylic acid.

Uniqueness

6-(Propylcarbamoyl)pyridine-2-carboxylic acid is unique due to the presence of both a propylcarbamoyl group and a carboxylic acid group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its simpler analogs.

Properties

IUPAC Name

6-(propylcarbamoyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-6-11-9(13)7-4-3-5-8(12-7)10(14)15/h3-5H,2,6H2,1H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXMXLGRSWULDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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